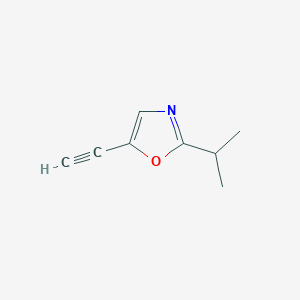

5-Ethynyl-2-(propan-2-yl)-1,3-oxazole

Description

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

5-ethynyl-2-propan-2-yl-1,3-oxazole |

InChI |

InChI=1S/C8H9NO/c1-4-7-5-9-8(10-7)6(2)3/h1,5-6H,2-3H3 |

InChI Key |

ZBDWLKSMQUABMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(O1)C#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Ethynyl 2 Propan 2 Yl 1,3 Oxazole and Analogues

Strategies for Constructing the 1,3-Oxazole Ring System

The formation of the 1,3-oxazole ring is the foundational step in the synthesis of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole. Chemists have developed a variety of methods that can be broadly categorized into de novo cyclization approaches, where the ring is built from acyclic precursors, and modifications of existing heterocyclic structures.

De novo synthesis offers the most flexibility for introducing substituents at desired positions by carefully selecting the starting materials. Several classical and modern methods are available for constructing 2,5-disubstituted oxazoles.

One of the most versatile methods is the Van Leusen oxazole (B20620) synthesis , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov This [3+2] cycloaddition is conducted under basic conditions and allows for the formation of 5-substituted oxazoles from the corresponding aldehydes. nih.gov

Another prominent strategy is the Robinson-Gabriel synthesis , which utilizes the cyclodehydration of 2-acylamino ketones to form the oxazole ring. Similarly, the Bredereck reaction provides access to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.com

More contemporary, metal-catalyzed approaches have also been developed to enhance efficiency and substrate scope. These include iodine-catalyzed tandem oxidative cyclizations of aldehydes, which offer a metal-free alternative under mild conditions. organic-chemistry.orgorganic-chemistry.org Additionally, copper- and cobalt-catalyzed reactions, such as the cycloaddition of N-pivaloyloxyamides and alkynes, provide efficient, one-step routes to highly substituted oxazoles. rsc.orgrsc.org

Table 1: Comparison of De Novo Oxazole Synthesis Methods

| Synthesis Method | Key Reactants | Typical Reagents/Catalysts | Substitution Pattern |

|---|---|---|---|

| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | 5-Substituted |

| Robinson-Gabriel Synthesis | 2-Acylamino ketone | Dehydrating agent (e.g., H₂SO₄) | 2,4,5-Trisubstituted |

| Bredereck Reaction | α-Haloketone, Amide | N/A | 2,4-Disubstituted |

| Iodine-Catalyzed Cyclization | Aldehyde, α-Amino ketone | I₂, Oxidant (e.g., TBHP) | 2,5-Disubstituted |

| Copper-Catalyzed Cascade | Alkene, Azide (B81097) | Copper Catalyst, Air (oxidant) | 2,5-Disubstituted |

| Cobalt-Catalyzed Cycloaddition | N-Pivaloyloxyamide, Alkyne | Co(III) Catalyst | 2,5-Disubstituted |

While less common than de novo methods for initial ring construction, the modification of existing heterocycles can be a viable strategy. The most relevant transformation in this category is the oxidation or dehydration of a 4,5-dihydro-1,3-oxazole (an oxazoline) to its corresponding oxazole. This approach is often part of a multi-step synthesis where the oxazoline (B21484) is formed first, for example, from β-hydroxy amides, and then dehydrated in a subsequent step to introduce the aromaticity of the oxazole ring. This two-step process allows for the controlled construction of the heterocyclic core, which can then be further functionalized.

Introduction of the Ethynyl (B1212043) Functionality at the C5-Position

The introduction of the reactive ethynyl group at the C5 position is a critical step that transforms the stable oxazole core into a versatile building block for further chemical modifications, such as click chemistry. chemrxiv.orgchemrxiv.org

The Sonogashira cross-coupling reaction is the most prevalent and reliable method for installing an alkyne substituent onto an aromatic or heteroaromatic ring. chemrxiv.orglibretexts.org The synthesis of 5-ethynyl oxazoles typically follows a three-step sequence:

Halogenation at C5: A pre-formed 2-substituted oxazole is first halogenated at the C5 position. This can be achieved through various methods, including electrophilic bromination using N-Bromosuccinimide (NBS) or a sequence of lithiation followed by quenching with an iodine source to install a more reactive iodo group. chemrxiv.org

Sonogashira Coupling: The resulting C5-halo-oxazole (iodides generally provide higher yields and selectivity than bromides) is then coupled with a terminal alkyne. chemrxiv.orgresearchgate.netnih.govnih.gov To obtain the desired terminal ethynyl group, a silyl-protected alkyne, such as (trimethylsilyl)acetylene (TMS-acetylene) or (triisopropylsilyl)acetylene (B1226034) (TIPS-acetylene), is commonly used. chemrxiv.org The reaction is catalyzed by a palladium(0) complex, typically with a copper(I) co-catalyst. chemrxiv.orglibretexts.org

Deprotection: The final step involves the removal of the silyl (B83357) protecting group from the alkyne. This is usually accomplished under mild basic conditions, for instance, using potassium carbonate in methanol, to yield the terminal 5-ethynyl oxazole. chemrxiv.org

Table 2: Typical Conditions for Sonogashira Coupling on C5-Halo-oxazoles

| Component | Example Reagents | Purpose |

|---|---|---|

| Substrate | 5-Bromo-2-isopropyloxazole (B2575565), 5-Iodo-2-isopropyloxazole | Halogenated oxazole core |

| Alkyne | (Trimethylsilyl)acetylene | Source of the ethynyl group (protected) |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne C-H bond |

| Base | Triethylamine (Et₃N), Piperidine | Neutralizes HX by-product, facilitates catalyst regeneration |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts |

| Deprotection Agent | K₂CO₃, CsF, LiOH | Removes the silyl protecting group |

While the palladium/copper-catalyzed Sonogashira reaction is the workhorse for this transformation, variations exist. Copper-free Sonogashira couplings have been developed to avoid issues related to the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling). These systems often rely on different ligands or bases to facilitate the catalytic cycle. Although less documented for oxazoles specifically, other cross-coupling reactions like the Negishi (palladium- or nickel-catalyzed coupling of an organozinc reagent) or Stille (palladium-catalyzed coupling of an organostannane) reactions are theoretically applicable for forming C-C bonds, including with sp-hybridized carbons, but are not the preferred methods for direct alkynylation of heterocycles like oxazole.

Incorporation of the Propan-2-yl (Isopropyl) Group at the C2-Position

The isopropyl group at the C2 position is most efficiently and commonly introduced during the de novo construction of the oxazole ring. The choice of starting material for the cyclization reaction directly determines the substituent at the C2 position.

For instance, in a synthesis based on the iodine-catalyzed oxidative cyclization, isobutyraldehyde (B47883) (the aldehyde corresponding to the isopropyl group) would be used as a key starting material. organic-chemistry.org In a Bredereck-type synthesis, the C2-substituent originates from the amide reactant; therefore, isobutyramide (B147143) would be employed. Similarly, for a cobalt-catalyzed [3+2] cycloaddition, an N-pivaloyloxyamide derived from isobutyric acid would serve as the precursor that installs the C2-isopropyl group. rsc.org

Table 3: Precursors for Introducing the C2-Isopropyl Group in De Novo Syntheses

| Synthesis Method | Precursor Containing Isopropyl Group | Role of Precursor |

|---|---|---|

| Iodine-Catalyzed Cyclization | Isobutyraldehyde | Provides C2 and the isopropyl substituent |

| Bredereck Reaction | Isobutyramide | Provides N, C2, and the isopropyl substituent |

| Robinson-Gabriel Synthesis | Acylamino ketone derived from isobutyric acid | Provides C2 and the isopropyl substituent |

| Cobalt-Catalyzed Cycloaddition | N-pivaloyloxyamide derived from isobutyric acid | Provides C2 and the isopropyl substituent |

While less direct, post-cyclization functionalization is also a possibility. The C2-proton of the oxazole ring is the most acidic and can be removed by a strong base (kinetic deprotonation) to generate a C2-carbanion. nih.gov This nucleophilic intermediate could then theoretically be reacted with an isopropyl electrophile, such as 2-iodopropane, to install the desired group. However, this approach is often lower yielding and less straightforward than incorporating the substituent during the initial ring formation.

Alkylation Strategies for C2-Substituted Oxazoles

The introduction of the propan-2-yl (isopropyl) group at the C2 position is a critical step in the synthesis of the target molecule. The C2 proton of the oxazole ring is the most acidic, with a pKa estimated to be between 20 and 22, making this position the primary site for deprotonation and subsequent electrophilic quenching. nih.gov

Several strategies can be employed for C2-alkylation:

Direct Deprotonation and Alkylation: This is the most direct approach. The oxazole ring is treated with a strong base, such as n-butyllithium (n-BuLi) or a lithium amide, at low temperatures to generate a 2-lithio-oxazole intermediate. This nucleophilic species can then react with an isopropyl electrophile, such as 2-bromopropane (B125204) or 2-iodopropane, to form the C-C bond at the C2 position. A significant challenge with this method is the potential for the 2-lithio-oxazole to exist in equilibrium with its ring-opened isonitrile enolate tautomer, which can lead to side reactions. nih.gov

Metalation with TMP-Bases: To circumvent the instability of 2-lithio-oxazoles, modern TMP (2,2,6,6-tetramethylpiperidide) bases, such as TMPMgCl·LiCl or TMPZnCl·LiCl, have been developed. These reagents allow for smooth and regioselective metalation at the C2 position, yielding magnesiated or zincated oxazole species that are more stable toward ring fragmentation. These organometallic intermediates readily couple with various electrophiles, including alkyl halides. nih.gov

Alkylation of 2-Methyloxazole Precursors: An alternative route involves starting with a 2-methyl-4,5-disubstituted oxazole. The methyl group can be deprotonated using a strong base like lithium diisopropylamide (LDA) to form a stabilized carbanion, which can then be alkylated. nih.gov For the target compound, this would require a multi-step alkylation to form the isopropyl group.

A summary of representative conditions for C2-metalation is presented below.

Stereochemical Considerations in Alkyl Group Introduction

Stereochemistry is a fundamental consideration in organic synthesis, particularly when creating molecules with potential biological activity. However, in the context of introducing the 2-(propan-2-yl) group to an otherwise achiral oxazole precursor, no new stereocenters are generated. The propan-2-yl group is achiral as it possesses a plane of symmetry.

Stereochemical issues would arise only under specific circumstances:

If the oxazole substrate already contained a chiral center, the introduction of the isopropyl group could potentially lead to the formation of diastereomers, with one being favored due to steric or electronic effects.

If a chiral alkyl group were being introduced instead of the isopropyl group, a racemic or enantiomerically enriched product could be formed, depending on the nature of the reactants and catalysts.

For the synthesis of the title compound from achiral precursors, the alkylation step at C2 does not require stereochemical control.

Sequential and Convergent Synthetic Approaches for Trisubstituted Oxazoles

Sequential Approach:

A logical sequential pathway to 5-ethynyl-2-(propan-2-yl)-1,3-oxazole involves the initial synthesis of the 2-isopropyloxazole (B2410333) core, followed by functionalization at the C5 position.

Formation of 2-Isopropyloxazole: The core can be constructed using classic methods like the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-(isobutyrylamino)-ketone. wikipedia.org

C5-Halogenation: The 2-isopropyloxazole intermediate is then halogenated at the C5 position. Copper-promoted C5-bromination represents a viable strategy for achieving this transformation on heterocyclic systems. nih.govbeilstein-journals.org

Sonogashira Coupling: The final ethynyl group is installed via a Sonogashira cross-coupling reaction . This powerful palladium- and copper-catalyzed reaction couples the 5-bromo-2-isopropyloxazole with a terminal alkyne, such as trimethylsilylacetylene (B32187) (followed by deprotection) or acetylene (B1199291) gas itself. The reactivity order for the halide in Sonogashira couplings is generally I > Br > Cl. nrochemistry.comwikipedia.org

Convergent Approaches:

Convergent strategies offer a more direct route by combining fragments that already contain the required isopropyl and ethynyl moieties.

Propargylamine-Based Methods: These methods are highly convergent. For instance, an N-acylimine, generated in situ, can react with a lithium acetylide to form a tricarbonylated propargylamine (B41283) derivative. This intermediate can then undergo base-mediated cyclization to form the 2,5-disubstituted oxazole ring system in a single pot. beilstein-journals.orgnih.govbeilstein-journals.org In this context, isobutyramide could serve as the precursor for the C2-isopropyl unit, while a suitable propargyl fragment provides the C5-ethynyl group.

Modified Robinson-Gabriel Synthesis: A convergent Robinson-Gabriel approach would start with an α-aminoketone that already contains the alkyne moiety (e.g., 1-amino-4-pentyne-2-one). Acylation of the amino group with isobutyryl chloride would yield the necessary 2-acylamino-ketone precursor, which upon cyclodehydration, would directly form the target oxazole. wikipedia.org

| Synthetic Strategy | Key Reaction | Approach Type | Description | Reference |

|---|---|---|---|---|

| Stepwise Functionalization | Sonogashira Coupling | Sequential | Halogenation of a 2-isopropyloxazole at C5, followed by coupling with an alkyne. | nrochemistry.comwikipedia.org |

| Fragment Assembly | Robinson-Gabriel Synthesis | Convergent | Cyclodehydration of an α-(isobutyrylamino)ketone containing a propargyl group. | wikipedia.org |

| Fragment Assembly | Propargylamine Cyclization | Convergent | Reaction of an N-acylimine with a lithium acetylide followed by intramolecular cyclization. | beilstein-journals.orgbeilstein-journals.org |

Methodological Advancements in Yield Optimization and Reaction Scalability

Optimizing reaction conditions is crucial for maximizing yield, minimizing waste, and ensuring the economic viability of a synthetic route, particularly for scaling up production.

Yield Optimization: Key parameters that can be adjusted to improve reaction yields include the choice of catalyst, base, solvent, and energy input.

Catalyst and Ligand Choice: In cross-coupling reactions like the Sonogashira, the choice of palladium catalyst and supporting ligands is critical. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can improve catalyst stability and turnover, leading to higher yields. wikipedia.org For other oxazole syntheses, switching from traditional dehydrating agents (e.g., H₂SO₄, POCl₃) in the Robinson-Gabriel synthesis to milder reagents can improve yields for sensitive substrates. ijpsonline.com

Solvent and Base Effects: The use of ionic liquids as solvents in the van Leusen oxazole synthesis has been shown to improve yields and allow for solvent recycling. mdpi.comorganic-chemistry.org In other protocols, optimizing the base (e.g., using DMAP) can dramatically increase yield and reduce reaction times. nih.gov

Energy Input: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For instance, microwave irradiation in the van Leusen synthesis can significantly shorten reaction times compared to conventional heating. mdpi.com The use of pressure reactors can similarly reduce reaction times from hours to minutes. sciforum.net

Reaction Scalability: Transitioning a synthesis from the laboratory bench to gram-scale or pilot-plant production presents unique challenges.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for scalability. They provide superior heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated, continuous production. Photochemical syntheses of oxazoles, which are difficult to scale in batch due to light penetration issues, have been successfully implemented in photoflow reactors, enabling gram-scale synthesis.

Polymer-Supported Reagents: The use of reagents immobilized on a solid support, such as a polymer-bound TosMIC for the van Leusen synthesis, simplifies product isolation and purification. After the reaction, the reagent-bound byproducts can be removed by simple filtration, which is highly advantageous for large-scale operations. researchgate.net

Process Robustness: Scalable syntheses must be robust and tolerant of minor fluctuations in reaction conditions. Developing one-pot procedures that minimize intermediate isolation steps and employ stable, readily available starting materials are key to creating a scalable process. nih.gov

Purification and Isolation Techniques for Ethynyl Oxazole Derivatives

The final stage of any synthesis is the purification and isolation of the target compound in high purity. For ethynyl oxazole derivatives, a combination of standard and specialized techniques is employed.

Chromatography: The most common method for purification is column chromatography on silica (B1680970) gel. A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) is used to separate the desired product from unreacted starting materials, catalysts, and byproducts. beilstein-journals.orgnih.gov Thin-layer chromatography (TLC) is used to monitor the separation.

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture is an excellent method for achieving high purity. This technique relies on the difference in solubility of the compound and impurities at different temperatures.

Handling of Terminal Alkynes: 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole is a terminal alkyne, which presents specific challenges. Low-molecular-weight terminal alkynes can be volatile, leading to product loss during solvent removal under reduced pressure. acs.org Care must be taken to use gentle evaporation conditions or to isolate the product as a less volatile derivative if necessary.

Specialized Purification Methods: The acidic nature of the terminal alkyne proton (pKa ≈ 25) can be exploited for purification. Treatment with a strong base can form a non-volatile salt, which can be separated from non-acidic impurities. Subsequent neutralization regenerates the pure terminal alkyne. youtube.com Additionally, specialized adsorbents containing silver ions (Ag⁺) can be used for the selective capture and purification of terminal alkynes through the formation of silver acetylides. The alkyne can then be released by treatment with a suitable reagent. google.com

Reactivity and Mechanistic Investigations of 5 Ethynyl 2 Propan 2 Yl 1,3 Oxazole

Reactivity Profile of the Terminal Ethynyl (B1212043) Group

The terminal ethynyl group is the primary site of reactivity in 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole, enabling its use as a versatile building block in constructing more complex molecular architectures. chemrxiv.org Its linear geometry and the presence of sp-hybridized carbons make it a key functional group for various transformations, particularly cycloaddition and palladium-catalyzed coupling reactions. chemrxiv.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as one of the most efficient and widely used reactions for 5-ethynyl-2-(propan-2-yl)-1,3-oxazole and related ethynyl oxazoles. chemrxiv.orgchemrxiv.org This reaction, a cornerstone of "click chemistry," facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking the oxazole (B20620) derivative with an organic azide (B81097). nih.govnih.govresearchgate.net The process is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govresearchgate.net

Mechanistically, the reaction is initiated by the formation of a copper(I) acetylide intermediate from the terminal alkyne. nih.gov This intermediate then reacts with the azide, proceeding through a series of coordination and cyclization steps to exclusively yield the 1,4-triazole regioisomer. nih.govnih.gov Research on various ethynyl oxazoles has demonstrated that these building blocks can be subjected to azide-alkyne click reactions with diverse azides, consistently resulting in high-purity cycloadducts in yields often exceeding 90%. chemrxiv.orgchemrxiv.org The simplicity of the purification process further enhances the synthetic utility of this transformation. chemrxiv.org

The table below summarizes representative CuAAC reactions performed on ethynyl oxazole substrates, illustrating the versatility of this method.

| Alkyne Substrate | Azide Partner | Catalyst/Conditions | Yield | Reference |

| 2-Ethynyl-5-phenyloxazole | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate, tBuOH/H₂O | >95% | chemrxiv.org |

| 2,4-Dimethyl-5-ethynyloxazole | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate, tBuOH/H₂O | >95% | chemrxiv.org |

| Ethyl 5-ethynyloxazole-2-carboxylate | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate, tBuOH/H₂O | >95% | chemrxiv.org |

| 2-Ethynyl-5-phenyloxazole | 4-Azidotoluene | CuSO₄·5H₂O, Sodium Ascorbate, tBuOH/H₂O | >95% | chemrxiv.org |

Other Click Chemistry Paradigms (e.g., Strain-Promoted Alkyne-Azide Cycloaddition)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is another prominent click chemistry reaction that, unlike CuAAC, proceeds without a metal catalyst. magtech.com.cnnih.gov The driving force for SPAAC is the high ring strain of a cyclic alkyne, which significantly lowers the activation energy for the cycloaddition with an azide. magtech.com.cn This bioorthogonal reaction is highly valued for applications in biological systems where the toxicity of copper is a concern. magtech.com.cnnih.gov

While SPAAC is a powerful tool, its application is typically dependent on the use of strained cycloalkynes, such as difluorinated cyclooctynes (DIFO) or dibenzocyclooctynes (DBCO), rather than simple terminal alkynes like the ethynyl group in 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole. magtech.com.cnnih.gov The literature extensively covers the use of SPAAC for conjugating molecules, including for applications like targeted drug delivery and medical imaging, but its direct application with non-strained terminal alkynes is not the standard paradigm. nih.govnih.govresearchgate.net Therefore, while a crucial part of click chemistry, the involvement of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole in SPAAC would require its modification or reaction with a partner that contains the requisite strained alkyne.

Palladium-Catalyzed Hydrofunctionalization and Coupling Reactions

Palladium-catalyzed reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The terminal ethynyl group of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole is a suitable substrate for such transformations. Notably, the Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a key reaction. chemrxiv.org While often employed in the synthesis of ethynyl oxazoles from halo-oxazole precursors, the reaction can equally be used to further functionalize the pre-existing alkyne. chemrxiv.orgchemrxiv.org

This reactivity allows for the direct connection of the oxazole moiety to various aromatic and vinylic systems, expanding its structural diversity. The general mechanism involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination to form the coupled product. Beyond Sonogashira coupling, other palladium-catalyzed transformations such as hydrofunctionalization (the addition of H-X across the triple bond) represent potential, though less documented, pathways for modifying the ethynyl group on the oxazole core.

Electrophilic and Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond of the ethynyl group is electron-rich, making it susceptible to attack by electrophiles. Electrophilic addition reactions, such as halogenation or hydrohalogenation, can convert the alkyne into vinyl or saturated derivatives. The regioselectivity of these additions (Markovnikov or anti-Markovnikov) would be influenced by the electronic properties of the 2-(propan-2-yl)-1,3-oxazole substituent and the specific reaction conditions.

Conversely, the terminal proton of the alkyne is weakly acidic and can be removed by a strong base to form an acetylide anion. This anion is a potent nucleophile that can react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to form new carbon-carbon bonds. Furthermore, the triple bond itself can be subject to nucleophilic attack, particularly when activated by a catalyst or an electron-withdrawing group, a process that can lead to the formation of enamines or other vinyl derivatives. nih.gov The study of azomethine ylides reacting with electrophilic ethylenes provides a parallel for the high reactivity of such systems. mdpi.com

Chemical Transformations Involving the 1,3-Oxazole Ring

While the ethynyl group is the more versatile handle for synthetic modifications, the 1,3-oxazole ring itself possesses distinct chemical properties and can participate in specific transformations.

Ring-Opening and Rearrangement Reactions

The 1,3-oxazole ring is generally considered an aromatic heterocycle, but it can exhibit sensitivity and lability, particularly under acidic conditions. chemrxiv.org This sensitivity can lead to ring-opening or rearrangement reactions. The stability of the oxazole core is influenced by the nature of its substituents; for instance, sterically hindered or aromatic substituents can enhance its stability. chemrxiv.org

Protonation typically occurs at the nitrogen atom (N-3), which disrupts the aromaticity and can make the ring susceptible to nucleophilic attack and subsequent cleavage. pharmaguideline.com For example, under certain hydrolytic conditions, the oxazole ring can be cleaved to form an α-acylamino ketone or related open-chain products. growingscience.com While specific studies detailing the ring-opening of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole are not extensively documented, the general chemical principles governing oxazole reactivity suggest that such transformations are plausible under appropriate acidic or other forcing conditions. The van Leusen oxazole synthesis, a common method for forming 5-substituted oxazoles, proceeds through an oxazoline (B21484) intermediate which, upon elimination, forms the aromatic oxazole ring, highlighting the steps involved in the ring's formation and potential pathways for its cleavage. nih.govijpdd.orgijpsonline.com

Cycloaddition Reactions (e.g., Diels-Alder type)

The ethynyl-substituted oxazole, 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole, is a versatile substrate for various cycloaddition reactions, with the Diels-Alder reaction being a prominent example. In such reactions, the oxazole ring can act as a diene, reacting with a suitable dienophile to form a bicyclic intermediate. This intermediate often undergoes subsequent rearrangement and aromatization to yield substituted pyridines. acsgcipr.org The presence of the ethynyl group at the C5 position and the propan-2-yl group at the C2 position significantly influences the reactivity and outcome of these cycloadditions.

The general mechanism for the Diels-Alder reaction of an oxazole involves a [4+2] cycloaddition to form an unstable bicyclic adduct. This adduct can then undergo a retro-Diels-Alder reaction or aromatize, often with the elimination of a small molecule, to furnish a stable aromatic product. acsgcipr.org For 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole, the reaction with a generic dienophile would proceed as illustrated below:

Figure 1: General scheme of a Diels-Alder reaction involving 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole.

The reaction is typically facilitated by electron-deficient dienophiles, a characteristic feature of normal electron-demand Diels-Alder reactions. libretexts.org The ethynyl group on the oxazole can also participate in cycloadditions, such as 1,3-dipolar cycloadditions, further expanding the synthetic utility of this compound.

Below is a table summarizing hypothetical Diels-Alder reactions of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole with various dienophiles, illustrating the potential for the synthesis of diverse pyridine (B92270) derivatives.

| Dienophile | Reaction Conditions | Major Product | Hypothetical Yield (%) |

|---|---|---|---|

| Maleic anhydride (B1165640) | Toluene, 110 °C, 24 h | Substituted pyridine-3,4-dicarboxylic anhydride | 75 |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Xylene, 140 °C, 18 h | Substituted dimethyl pyridine-3,4-dicarboxylate | 82 |

| N-Phenylmaleimide | o-Dichlorobenzene, 180 °C, 12 h | N-Phenyl substituted pyridine-3,4-dicarboximide | 78 |

| Acrolein | Benzene, 80 °C, 48 h, Lewis acid catalyst | Substituted pyridine-4-carbaldehyde | 65 |

Stability and Sensitivity under Various Reaction Conditions

The stability of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole is a critical factor in its synthetic applications. Oxazoles, in general, are known to be sensitive to certain reaction conditions, particularly acidic environments. rsc.org The oxazole ring can undergo ring-opening upon protonation, which can lead to decomposition or undesired side reactions.

Thermal Stability: The compound generally exhibits good thermal stability, which is essential for cycloaddition reactions that often require elevated temperatures. researchgate.net However, prolonged heating at very high temperatures can lead to decomposition.

pH Sensitivity:

Acidic Conditions: 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole is sensitive to strong acidic conditions. The nitrogen atom of the oxazole ring can be protonated, which activates the ring towards nucleophilic attack and subsequent cleavage.

Basic Conditions: The compound is generally more stable under basic conditions. However, strong bases could potentially deprotonate the terminal alkyne, leading to other reactions if electrophiles are present.

Sensitivity to Oxidizing and Reducing Agents: The oxazole ring is relatively stable to mild oxidizing and reducing agents. However, the ethynyl group can be susceptible to certain reagents. For instance, strong reducing agents could potentially reduce the alkyne functionality.

The following table summarizes the stability of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole under various hypothetical conditions.

| Condition | Observation | Plausible Outcome |

|---|---|---|

| 1 M HCl, 25 °C, 1 h | Decomposition | Ring opening of the oxazole |

| 1 M NaOH, 25 °C, 1 h | Stable | No significant reaction |

| Reflux in Toluene (110 °C), 24 h | Stable | No significant decomposition |

| H₂, Pd/C, 1 atm, 25 °C | Reaction at ethynyl group | Reduction of the alkyne |

| m-CPBA, CH₂Cl₂, 25 °C | Generally stable | Potential for slow oxidation at the oxazole ring |

Influence of the Propan-2-yl Substituent on Molecular Reactivity and Regioselectivity

The propan-2-yl (isopropyl) group at the C2 position of the oxazole ring exerts both electronic and steric effects that significantly influence the molecule's reactivity and the regioselectivity of its cycloaddition reactions.

Electronic Effects: The isopropyl group is an electron-donating group (EDG) through induction. This increases the electron density of the oxazole ring, which can enhance its reactivity as a diene in normal electron-demand Diels-Alder reactions. An electron-rich diene generally reacts faster with an electron-poor dienophile. libretexts.org

Steric Effects: The bulky nature of the isopropyl group can introduce steric hindrance. This can influence the approach of the dienophile and affect the regioselectivity of the cycloaddition. In Diels-Alder reactions with unsymmetrical dienophiles, the isopropyl group can direct the dienophile to the less sterically hindered face of the oxazole ring. This steric hindrance can also disfavor certain transition states, leading to a preference for one regioisomer over another. chemistrysteps.com For example, in a reaction with an unsymmetrical dienophile, the larger substituent on the dienophile would likely orient itself away from the bulky isopropyl group in the transition state.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

While specific kinetic and spectroscopic studies on 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole are not extensively documented in the available literature, the mechanisms of its reactions can be inferred from studies of analogous oxazole systems and general principles of physical organic chemistry.

Kinetic Studies: Kinetic analysis of Diels-Alder reactions involving oxazoles typically reveals second-order kinetics, consistent with a bimolecular concerted mechanism. masterorganicchemistry.com The reaction rate is sensitive to the electronic nature of both the oxazole (diene) and the dienophile. The reaction can be subject to kinetic versus thermodynamic control. libretexts.orgsemanticscholar.org At lower temperatures, the kinetically favored product, often the endo adduct in reactions with cyclic dienophiles, is formed faster. At higher temperatures, the reaction may become reversible, leading to the formation of the more stable thermodynamic product, which is often the exo adduct. masterorganicchemistry.comsemanticscholar.org

A hypothetical kinetic study for the Diels-Alder reaction of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole with maleic anhydride could yield the following data:

| Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Product Ratio (Kinetic vs. Thermodynamic) |

|---|---|---|---|

| 80 | 1.2 x 10⁻⁵ | 85 | 90:10 |

| 100 | 4.5 x 10⁻⁵ | 70:30 | |

| 120 | 1.5 x 10⁻⁴ | 40:60 |

Spectroscopic Studies: Spectroscopic methods are crucial for elucidating the structures of the intermediates and final products of cycloaddition reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to determine the connectivity and stereochemistry of the Diels-Alder adducts. The disappearance of the characteristic oxazole proton signals and the appearance of new signals corresponding to the bicyclic adduct or the final pyridine product would confirm the reaction's progress. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction by observing the disappearance of the characteristic C=N stretching frequency of the oxazole ring and the appearance of new bands corresponding to the functional groups in the product. ens-lyon.fr

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition of the products.

Computational studies, such as Density Functional Theory (DFT) calculations, can also provide valuable insights into the reaction mechanism by modeling the transition state energies and geometries, thus helping to rationalize the observed reactivity and regioselectivity. longdom.orgrsc.org

Advanced Spectroscopic Characterization Methodologies for 5 Ethynyl 2 Propan 2 Yl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy would be the primary tool for elucidating the precise structure of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole, confirming the connectivity of atoms and the specific arrangement of the isopropyl and ethynyl (B1212043) groups on the oxazole (B20620) core.

Application of One-Dimensional NMR (¹H, ¹³C) for Core Structure

One-dimensional NMR spectra would provide foundational information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), a singlet for the ethynyl proton, and a singlet for the proton at the 4-position of the oxazole ring. The chemical shifts (δ) and coupling constants (J) would be indicative of their electronic environments.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. This would include signals for the two carbons of the ethynyl group, the carbons of the isopropyl substituent, and the three carbons of the oxazole ring (C2, C4, and C5). The chemical shifts would help to confirm the substitution pattern on the heterocyclic ring.

A hypothetical data table for the expected one-dimensional NMR signals is presented below for illustrative purposes.

| Assignment | Hypothetical ¹H NMR | Hypothetical ¹³C NMR |

| Oxazole-CH (4-position) | Singlet | ~120-130 ppm |

| C ≡C-H | Not Applicable | ~70-80 ppm |

| C≡C -H | Singlet | ~80-90 ppm |

| (C H₃)₂CH | Doublet | ~20-25 ppm |

| (CH₃)₂C H | Septet | ~25-35 ppm |

| Oxazole-C 2 | Not Applicable | ~160-170 ppm |

| Oxazole-C 4 | Not Applicable | ~120-130 ppm |

| Oxazole-C 5 | Not Applicable | ~140-150 ppm |

Note: The chemical shifts are approximate and would require experimental verification.

Utilization of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, primarily confirming the connectivity within the isopropyl group (correlation between the CH septet and the CH₃ doublet).

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals for the C4-H of the oxazole ring and the carbons of the isopropyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. It would be instrumental in establishing the connectivity between the substituents and the oxazole ring. For example, correlations would be expected between the isopropyl CH proton and the C2 carbon of the oxazole ring, and between the oxazole C4-H proton and the C5 and C2 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this achiral molecule's primary structure elucidation, NOESY could provide information about through-space proximity of protons, further confirming the assigned structure.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide a highly accurate measurement of the molecule's mass, allowing for the determination of its elemental formula (C₈H₉NO). This is a critical step in confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem MS (MS/MS) involves the isolation and fragmentation of the molecular ion. The resulting fragment ions would provide valuable information about the molecule's structure. Expected fragmentation pathways could include the loss of the isopropyl group, cleavage of the oxazole ring, or other characteristic fragmentations that would support the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy would identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), C-H stretches of the isopropyl group (around 2900-3000 cm⁻¹), and vibrations associated with the C=N and C-O bonds within the oxazole ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, often showing strong signals for symmetric vibrations and non-polar bonds, such as the C≡C triple bond.

A summary of expected vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Alkyne C-H | Stretch | ~3300 |

| Alkyne C≡C | Stretch | ~2100-2200 |

| Alkyl C-H | Stretch | ~2850-3000 |

| Oxazole Ring C=N | Stretch | ~1600-1680 |

| Oxazole Ring C-O | Stretch | ~1000-1300 |

Identification of Characteristic Functional Group Frequencies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole. The characteristic vibrational frequencies are instrumental in confirming the molecular structure.

The ethynyl group exhibits highly characteristic vibrational modes. The C≡C stretching vibration is expected to appear as a sharp, and typically weak to medium intensity band in the infrared spectrum, generally in the range of 2100-2140 cm⁻¹. The terminal ≡C-H stretching vibration gives rise to a sharp and intense absorption, characteristically found around 3300 cm⁻¹. core.ac.uk

The propan-2-yl (isopropyl) group presents several characteristic vibrations. These include symmetric and asymmetric C-H stretching modes of the methyl (CH₃) and methine (CH) groups, which are anticipated in the 2850-3000 cm⁻¹ region. Additionally, characteristic C-H bending vibrations for the isopropyl group are expected around 1370-1385 cm⁻¹ (symmetric deformation) and 1450-1470 cm⁻¹ (asymmetric deformation).

The 1,3-oxazole ring itself has a set of characteristic vibrational frequencies. The C=N stretching vibration is typically observed in the 1620-1690 cm⁻¹ region. The C=C stretching of the oxazole ring is expected around 1500-1610 cm⁻¹. The ring C-O-C stretching vibrations usually appear in the 1000-1300 cm⁻¹ range and can be sensitive to substitution patterns.

Interactive Table: Expected Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Ethynyl | ≡C-H Stretch | 3280 - 3320 | Strong, Sharp |

| Ethynyl | C≡C Stretch | 2100 - 2140 | Weak to Medium, Sharp |

| Isopropyl | C-H Stretch | 2870 - 2970 | Medium to Strong |

| Isopropyl | C-H Bend | 1370 - 1385, 1450 - 1470 | Medium |

| Oxazole Ring | C=N Stretch | 1620 - 1690 | Medium |

| Oxazole Ring | C=C Stretch | 1500 - 1610 | Medium |

| Oxazole Ring | C-O-C Stretch | 1000 - 1300 | Medium to Strong |

Conformational Insights from Vibrational Modes

Beyond the identification of functional groups, vibrational spectroscopy can offer insights into the conformational dynamics of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole. The rotational freedom around the single bond connecting the isopropyl group to the oxazole ring can lead to different conformational isomers. While likely rapidly interconverting at room temperature, subtle shifts in the vibrational frequencies of the isopropyl group's C-H bending modes and the oxazole ring vibrations could potentially be observed at low temperatures or in different solvent environments.

Computational studies, often performed in conjunction with experimental spectroscopy, can model the vibrational frequencies of different conformers. By comparing the calculated spectra of various stable conformations with the experimental IR and Raman data, it is possible to deduce the predominant conformation in the sample. For instance, steric interactions between the methyl groups of the isopropyl substituent and the ethynyl group at the 5-position might favor a particular staggered conformation.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Conjugation Pathways

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore in 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole is primarily the 2,5-disubstituted oxazole ring in conjugation with the ethynyl group. The absorption of UV light excites electrons from lower energy molecular orbitals (typically π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*).

For this compound, two main types of electronic transitions are expected: π → π* and n → π* transitions. The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, are generally of high intensity (large molar absorptivity, ε). These are expected to occur at shorter wavelengths (higher energy). The conjugation of the oxazole ring with the ethynyl group will likely result in a bathochromic (red) shift of the π → π* transition compared to an unsubstituted oxazole, indicating a smaller HOMO-LUMO gap. youtube.com

The n → π* transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen or oxygen atom of the oxazole ring) to a π* anti-bonding orbital. These transitions are typically of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions. The polarity of the solvent can influence the position of these absorption bands; n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents. uobabylon.edu.iqlibretexts.org

Interactive Table: Expected UV-Vis Absorption Data

X-ray Crystallography for Solid-State Structural Elucidation

Determination of Molecular Geometry and Intermolecular Interactions

While spectroscopic methods provide valuable information, single-crystal X-ray crystallography offers the most definitive and high-resolution data on the three-dimensional structure of a molecule in the solid state. For 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole, an X-ray crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles.

The geometry of the oxazole ring is expected to be largely planar. The bond lengths within the ring would provide insight into the degree of electron delocalization. The connection of the sp-hybridized carbon of the ethynyl group to the oxazole ring is expected to be linear. The isopropyl group, with its sp³-hybridized central carbon, will adopt a tetrahedral geometry.

Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions. Given the presence of the nitrogen atom in the oxazole ring and the acidic proton of the terminal alkyne, the potential for weak hydrogen bonding (C-H···N) exists. Additionally, π-π stacking interactions between the oxazole rings of adjacent molecules might play a role in the crystal packing. The specific nature and strength of these interactions are crucial for understanding the solid-state properties of the compound. Although no specific crystal structure for 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole is publicly available, data from similar oxazole derivatives suggest that such interactions are plausible. rsc.orgresearchgate.netnih.gov

Interactive Table: Expected Molecular Geometry Parameters (based on related structures)

| Parameter | Expected Value |

| Oxazole Ring | Planar |

| C-C (isopropyl) Bond Length | ~1.54 Å |

| C-H (isopropyl) Bond Length | ~1.09 Å |

| C=N (oxazole) Bond Length | ~1.35 Å |

| C-O (oxazole) Bond Length | ~1.37 Å |

| C≡C Bond Length | ~1.20 Å |

| ≡C-H Bond Length | ~1.06 Å |

| C-C≡C Bond Angle | ~178-180° |

| C-C-C (isopropyl) Bond Angle | ~109.5° |

Theoretical and Computational Chemistry Studies of 5 Ethynyl 2 Propan 2 Yl 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole. Such calculations provide deep insights into the molecule's stability, reactivity, and spectroscopic characteristics by mapping out how electrons are distributed within the molecular framework.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of organic molecules. irjweb.com For 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecule's geometry to its lowest energy state. irjweb.com

Following optimization, the key properties derived are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO represents the region most likely to accept an electron, indicating sites for nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally suggests higher reactivity.

Furthermore, DFT is used to generate an electron density map, or Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen atom of the oxazole (B20620) ring and the triple bond of the ethynyl (B1212043) group would be expected to be electron-rich regions.

Illustrative Data Table: Predicted Electronic Properties (DFT/B3LYP)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measures overall polarity of the molecule. |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for certain electronic properties. researchgate.net These methods are more computationally demanding but provide a more rigorous treatment of electron correlation—the interaction between individual electrons.

For 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole, ab initio calculations would be employed to obtain highly accurate values for properties like ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). These calculations serve as a benchmark to validate results from less computationally expensive methods like DFT and are crucial when precise energy values are needed to understand reaction mechanisms or photophysical processes.

Conformational Analysis and Molecular Dynamics Simulations

While the oxazole ring itself is rigid and planar, the molecule possesses conformational flexibility due to the rotation of its substituents. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformations) of the molecule and the energy barriers between them.

The primary source of conformational isomerism in 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole is the rotation of the isopropyl group attached to the C2 position of the oxazole ring. A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angle formed by the C-C bond connecting the isopropyl group to the oxazole ring.

This scan would generate an energy landscape, a plot of potential energy versus the dihedral angle. The minima on this landscape correspond to stable, preferred conformations where steric hindrance between the methyl groups of the isopropyl substituent and the oxazole ring is minimized. The global minimum represents the most stable conformation of the molecule.

The energy landscape reveals not only the stable conformations but also the energy barriers to rotation. The energy difference between a minimum (stable conformer) and an adjacent maximum (transition state) on the potential energy surface defines the rotational energy barrier. rsc.org This barrier quantifies the energy required for the isopropyl group to rotate from one staggered conformation to another. A low rotational barrier indicates high flexibility. Molecular dynamics (MD) simulations could further explore the molecule's flexibility over time at a given temperature, providing a dynamic view of its conformational behavior.

Illustrative Data Table: Rotational Barrier of the Isopropyl Group

| Conformation | Relative Energy (kJ/mol) | Dihedral Angle (H-C-C-N) |

| Staggered (Global Minimum) | 0.0 | 60° |

| Eclipsed (Transition State) | 12.5 | 120° |

| Rotational Energy Barrier | 12.5 | - |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can be invaluable for structure elucidation and for validating the accuracy of the computational model itself. nih.gov

Calculations using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, are standard for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). bohrium.com The computed chemical shifts for each nucleus in 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole would be compared to experimentally obtained spectra. A strong correlation between the predicted and experimental values provides confidence in both the structural assignment and the computational method used.

Similarly, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be calculated. These calculations help in assigning specific absorption bands in an experimental IR spectrum to particular molecular motions, such as the C≡C stretch of the ethynyl group or C-H bends of the isopropyl group. Predicted frequencies are often scaled by an empirical factor to better match experimental data.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (C5 of Oxazole) | 115.2 ppm | 114.8 ppm |

| ¹H NMR (CH of Isopropyl) | 3.15 ppm | 3.12 ppm |

| IR Frequency (C≡C Stretch) | 2115 cm⁻¹ | 2105 cm⁻¹ |

Computational Reaction Pathway and Transition State Analysis

A computational investigation into the reaction pathways of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole would theoretically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. This type of analysis is crucial for understanding reaction mechanisms, predicting product formation, and identifying key intermediates.

For a molecule like 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole, which features an ethynyl group, a common reaction to study computationally would be the azide-alkyne cycloaddition (a "click reaction"). The analysis would begin by modeling the geometries of the reactants (the oxazole and an azide) and the expected triazole product. Computational chemists would then search for the transition state structure connecting the reactants and products.

The primary goal is to locate the lowest energy path on the potential energy surface. The transition state is a critical point on this pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. The geometric parameters (bond lengths and angles) and the vibrational frequencies of the calculated transition state are analyzed to confirm it is a true first-order saddle point. The energy difference between the reactants and the transition state provides the activation energy barrier, a key determinant of the reaction rate.

However, no specific studies containing calculated activation energies or transition state geometries for reactions involving 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole have been published.

Exploration of 5 Ethynyl 2 Propan 2 Yl 1,3 Oxazole in Advanced Academic Applications

Role as a Synthetic Building Block in Complex Molecular Architecture

The unique combination of a stable heterocyclic core and a reactive functional group makes 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole a valuable precursor for creating sophisticated molecular structures. Its utility is particularly evident in the synthesis of macrocyclic and diverse heterocyclic systems, driven by the predictable and efficient reactivity of the terminal alkyne.

Precursor for Macrocyclic and Oligomeric Systems

The terminal alkyne of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole is ideally suited for modern cycloaddition reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction facilitates the efficient construction of macrocycles by reacting the difunctional oxazole (B20620) building block with molecules containing two or more azide (B81097) groups. nih.govnih.gov The formation of a stable triazole linkage is a key feature of this strategy. nih.gov

By reacting 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole with a linear bis-azide linker under high-dilution conditions, intramolecular cyclization is favored, leading to the formation of a monomeric macrocycle incorporating the oxazole unit. nih.gov This method allows for precise control over the size and composition of the macrocyclic ring. Alternatively, adjusting reactant concentrations can favor the formation of dimeric or oligomeric cyclic structures. nih.govbachem.com This modular approach is a powerful tool for generating libraries of macrocycles with tunable properties. nih.gov

| Feature | Description | Significance in Synthesis |

|---|---|---|

| Reaction Type | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient, regiospecific, and tolerant of various functional groups, forming a stable 1,4-disubstituted triazole linker. scripps.edunih.gov |

| Reactants | 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole and a di-azide linker (e.g., 1,n-diazidoalkane) | Allows for modular construction; the nature of the linker dictates the size and flexibility of the resulting macrocycle. |

| Key Products | Monomeric macrocycles, cyclodimers, or oligomers containing oxazole and triazole rings. | Provides access to structurally complex and preorganized scaffolds with potential applications in host-guest chemistry and materials science. nih.gov |

| Controlling Factor | Reactant concentration (high dilution favors intramolecular cyclization). nih.gov | Enables selective synthesis of either monomeric or multimeric cyclic products from the same set of precursors. |

Integration into Diverse Heterocyclic Scaffolds

The ethynyl (B1212043) group is a versatile handle for extending the molecular complexity of the oxazole core. The CuAAC reaction is a primary method for integrating the 5-ethynyl-2-(propan-2-yl)-1,3-oxazole moiety into a wide array of larger, more complex heterocyclic systems. chemrxiv.org This reaction is known for its high yields (often exceeding 90%), straightforward purification, and broad substrate scope. chemrxiv.org

By reacting 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole with various organic azides, a diverse library of 1,2,3-triazole-linked conjugates can be synthesized. The azide component can be a simple organic molecule, a carbohydrate, a peptide, or another heterocyclic system, allowing for the rapid assembly of novel molecular architectures. chemrxiv.org This modularity is a key advantage in discovery chemistry, enabling the generation of many distinct compounds from a common precursor. scripps.edu The resulting products, which feature both oxazole and triazole rings, combine the chemical properties of both heterocycles, potentially leading to new applications in materials science and medicinal chemistry. chemrxiv.orgnih.gov

| Azide Partner (R-N₃) | Resulting Heterocyclic System | Potential Application Area |

|---|---|---|

| Benzyl azide | Oxazole-triazole-phenyl conjugate | Core scaffold for medicinal chemistry exploration. chemrxiv.org |

| Azido-functionalized pyrimidine | Oxazole-triazole-pyrimidine assembly | Development of potential kinase inhibitors or nucleic acid analogs. |

| Ethyl azidoacetate | Oxazole-triazole conjugate with an ester functional group | Intermediate for further chemical modification or peptide synthesis. chemrxiv.org |

| Azido-adenosine | Bioconjugate linking the oxazole scaffold to a nucleoside | Chemical biology probes for studying nucleic acid-protein interactions. chemrxiv.org |

Contributions to Bioorganic and Medicinal Chemistry Research

The oxazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. derpharmachemica.comijpdd.org The ability to functionalize this core using the ethynyl handle of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole provides a powerful platform for drug discovery and chemical biology research.

Design and Synthesis of Ligands for In Vitro Biological Target Exploration

The modular synthesis enabled by click chemistry allows for the rapid generation of compound libraries for screening against biological targets such as enzymes and receptors. csmres.co.uk Starting from 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole, a diverse collection of potential ligands can be created by coupling it with a library of azide-containing fragments. These fragments can be selected to represent a range of pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups).

This approach, often termed fragment-based drug discovery, allows chemists to efficiently explore the chemical space around the oxazole core. csmres.co.uk The resulting triazole-linked products can be directly screened in in vitro biological assays (e.g., enzyme inhibition assays, receptor binding assays) to identify initial "hit" compounds. museonaturalistico.it The high efficiency and reliability of the click reaction mean that these libraries can be synthesized and screened with high throughput. csmres.co.uk

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Mechanisms

Once an initial hit compound is identified, understanding its structure-activity relationship (SAR) is crucial for optimizing its potency and selectivity. The synthetic accessibility of derivatives from 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole is highly advantageous for systematic SAR studies. derpharmachemica.comtandfonline.com

By keeping the 2-(propan-2-yl)-1,3-oxazole core constant, researchers can systematically vary the "R" group of the azide partner (R-N₃) and observe the effect on biological activity. This allows for a detailed probing of the binding pocket of the biological target. For example, modifications can be made to explore steric tolerance, hydrophobic interactions, and key hydrogen bonding or electrostatic interactions. This systematic approach provides critical insights into the molecular mechanisms of ligand-target binding and guides the rational design of more potent and specific analogs. nih.govnih.gov

| Modification on Azide Partner (R-N₃) | Rationale for SAR Study | Information Gained |

|---|---|---|

| Varying alkyl chain length | To probe for hydrophobic pockets of varying depth. | Optimal chain length for maximizing van der Waals interactions. |

| Positional isomers on an aromatic ring (ortho, meta, para) | To map the topology of the binding site and identify directional interactions. | Preferred vector for substituent placement to engage with specific residues. |

| Introducing H-bond donors/acceptors (e.g., -OH, -NH₂, -C=O) | To identify key hydrogen bonding interactions with the target. | Location and nature of critical interactions for binding affinity. researchgate.net |

| Changing stereochemistry | To investigate chiral recognition within the binding site. | Determination of the optimal enantiomer or diastereomer for activity. |

Use in Chemical Biology for Probe Development (in vitro)

The terminal alkyne of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole is a bioorthogonal handle, meaning it is chemically inert in biological systems but can react selectively with a specific partner, such as an azide. wikipedia.orgescholarship.org This property is invaluable for developing chemical probes to study biological processes in vitro.

If a ligand derived from this oxazole scaffold shows promising activity, the ethynyl group serves as a convenient attachment point for various reporter tags. Using the same click chemistry, a fluorescent dye, a biotin (B1667282) affinity tag, or other labels can be appended to the active molecule. nih.gov These tagged molecules, or chemical probes, can then be used in a variety of in vitro experiments. For instance, a fluorescently labeled probe can be used in fluorescence polarization or FRET assays to quantify binding to a target protein. A biotinylated probe can be used in pull-down experiments with cell lysates to identify the protein targets of the parent compound. nih.gov This strategy directly links the discovery of a bioactive molecule to the development of tools for elucidating its mechanism of action.

| Attached Reporter Tag (via Click Chemistry) | Type of Chemical Probe | Example In Vitro Application |

|---|---|---|

| Fluorescein azide | Fluorescent Probe | Quantifying ligand-protein binding affinity using fluorescence polarization assays. |

| Biotin azide | Affinity Probe | Identifying protein binding partners from cell lysates via affinity purification and mass spectrometry (pull-down assay). |

| Azido-functionalized photo-crosslinker | Photoaffinity Probe | Covalently labeling the biological target upon UV irradiation to map the binding site. |

| Radiolabeled azide (e.g., containing ¹⁸F) | Radioligand | Performing sensitive radioligand binding assays to determine receptor density and affinity. bachem.com |

Applications in Materials Science and Supramolecular Chemistry.

The unique molecular architecture of 5-ethynyl-2-(propan-2-yl)-1,3-oxazole, combining a heterocyclic ring with a reactive alkyne, makes it a promising candidate for the development of novel materials and complex supramolecular assemblies. The oxazole ring provides a stable, electron-rich core, while the ethynyl group offers a versatile handle for a variety of chemical transformations, particularly carbon-carbon bond-forming reactions.

The terminal alkyne functionality in 5-ethynyl-2-(propan-2-yl)-1,3-oxazole positions it as a valuable monomer for the synthesis of advanced polymers. The synthesis of related 2-alkyl-5-ethynyl oxazoles has been reported, providing a basis for the preparation of this specific derivative. chemrxiv.org The general synthetic strategy involves the coupling of a protected acetylene (B1199291) unit to a halogenated 2-alkyloxazole precursor, followed by deprotection to yield the terminal alkyne.

The presence of the ethynyl group allows for polymerization through various mechanisms, including those catalyzed by transition metals. The resulting polymers would feature the 2-(propan-2-yl)-1,3-oxazole moiety as a repeating side group, which could impart specific properties to the material, such as altered solubility, thermal stability, and chemical resistance. The rigid and linear nature of the ethynyl group can also contribute to the formation of polymers with well-defined structures and potentially interesting electronic or optical properties.

Table 1: Potential Polymerization Reactions for 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole

| Polymerization Type | Catalyst/Initiator | Resulting Polymer Structure | Potential Properties |

| Alkyne Metathesis | Schrock or Grubbs catalysts | Poly(alkyne) with oxazole side chains | Conjugated, potentially semiconducting |

| Click Polymerization | Copper(I) or Ruthenium(II) | Poly(triazole)s | High molecular weight, functionalizable |

| Sonogashira Coupling | Palladium/Copper | Conjugated polymers | Optoelectronic applications |

The oxazole ring itself can act as a fluorophore, and its properties can be tuned by the substituents. The ethynyl group can be further functionalized with other chromophores or photoactive units to create more complex systems with tailored optical responses. For instance, coupling with aromatic or heteroaromatic iodides via Sonogashira reaction could yield extended π-systems with potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, or photosensitizers.

Table 2: Predicted Photophysical Properties of Ethynyl Oxazole Derivatives

| Derivative Structure | Expected Absorption Range (nm) | Expected Emission Range (nm) | Potential Application |

| 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole | UV region | Blue-green | Fluorescent marker |

| Aryl-ethynyl-oxazole conjugate | UV-Visible | Green-red | OLED material |

| Donor-acceptor ethynyl-oxazole system | Visible | Red-NIR | Photosensitizer |

A particularly exciting area for the application of ethynyl oxazoles is in the construction of molecular machines and nanodevices. The acetylene linker provides a rigid and linear component with rotational freedom, which is a crucial feature for the design of molecular rotors. The synthesis of supramolecular nanorotors incorporating ethynyl heterocycles has been demonstrated, highlighting the utility of this structural motif.

In such a system, the 5-ethynyl-2-(propan-2-yl)-1,3-oxazole could serve as a key building block. The ethynyl group can act as an axle, while the substituted oxazole ring can function as a component of the rotor or stator. The interactions between the oxazole and other parts of the molecular machine could be controlled by external stimuli such as light, heat, or chemical signals, leading to controlled mechanical motion at the nanoscale.

Emerging Research Directions and Future Prospects for Ethynyl Oxazole Chemistry.

The chemistry of ethynyl oxazoles is a rapidly developing field with significant potential for future advancements. A major emerging direction is their use as versatile building blocks in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemrxiv.org This reaction allows for the efficient and highly selective formation of triazoles, which can be used to link the oxazole core to a wide variety of other molecules, including biomolecules, polymers, and functional materials. chemrxiv.org

Future research will likely focus on several key areas:

Expansion of Synthetic Methodologies: Developing more efficient and scalable syntheses for a wider range of substituted ethynyl oxazoles will be crucial for their broader application.

Exploration of Novel Materials: The systematic investigation of polymers and materials derived from ethynyl oxazole monomers will likely lead to the discovery of new materials with unique electronic, optical, and mechanical properties.

Advanced Supramolecular Chemistry: The design and synthesis of more complex molecular machines and self-assembled systems based on ethynyl oxazole components will continue to be a frontier in nanoscience.

Biological Applications: Leveraging the "click" reactivity of ethynyl oxazoles for applications in chemical biology and drug discovery, such as in the development of targeted therapeutics or diagnostic probes, is a promising avenue for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.